![molecular formula C5H9N3O2 B1498536 4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate CAS No. 732304-23-3](/img/structure/B1498536.png)
4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate
Overview
Description
4-Amino-6-hydroxy-2-methylpyrimidine hydrate is a pyrimidine derivative . It is a solid substance with a molecular weight of 143.15 . The IUPAC name for this compound is 6-amino-2-methyl-4-pyrimidinol hydrate .
Molecular Structure Analysis
The InChI code for 4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate is 1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate is a white to light yellow powder or crystal . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Prototropic Tautomerism and Structural Studies
- Polyfunctional Derivatives and Tautomerism : The hydration of related pyrimidine derivatives leads to an equilibrium mixture of tautomers, influenced by the medium's polarity. This demonstrates the compound's role in understanding chemical equilibrium and tautomerism in pyrimidine chemistry (Erkin & Krutikov, 2005).
Antiviral Activities
- Antiviral Properties : Certain derivatives exhibit antiviral activities, particularly against herpes and retroviruses, highlighting the compound's potential in developing antiviral therapies. The structural modifications of the pyrimidine nucleus significantly influence its biological activity (Holý et al., 2002).
Synthesis and Chemical Reactions
- Hydrazinolysis Studies : Research on the reaction of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine showcases the compound's relevance in synthesizing triazoles and related products, offering insights into synthetic pathways and product formation (Dickinson & Jacobsen, 1975).
Spectroscopic and Structural Analysis
- Vibrational and Electronic Spectral Study : The vibrational and electronic spectra of similar pyrimidine derivatives have been extensively studied, providing valuable data for understanding the molecular structure and electronic properties of pyrimidine compounds (Faizan et al., 2017).
Corrosion Inhibition
- Inhibitive Performance on Steel Corrosion : Aminopyrimidines, including derivatives of the compound , have been evaluated for their performance as corrosion inhibitors on steel surfaces, linking their structural chemistry to practical applications in corrosion science (Masoud et al., 2010).
Immunostimulant Effects
- Immunostimulant Action Under Extreme Conditions : Studies indicate that certain methylated pyrimidine derivatives exhibit pronounced immunostimulant actions, suggesting potential applications in enhancing immune responses under adverse conditions (Ismagilova et al., 2000).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and seeking medical advice if eye irritation persists .
Mechanism of Action
Mode of Action
The exact mode of action of 4-Amino-6-hydroxy-2-MethylpyriMidine Hydrate is currently unknown . It’s known that the compound can undergo deprotonation of its tautomeric forms, leading to the formation of a common anion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-6-hydroxy-2-MethylpyriMidine Hydrate. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability .
properties
IUPAC Name |
4-amino-2-methyl-1H-pyrimidin-6-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZPEWSQNRDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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